molecular formula C9H17NO4 B14402573 Methyl 3-(methoxycarbonylamino)-2,2-dimethylbutanoate CAS No. 88413-61-0

Methyl 3-(methoxycarbonylamino)-2,2-dimethylbutanoate

Katalognummer: B14402573
CAS-Nummer: 88413-61-0
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: NOEBLMQJLXZWLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(methoxycarbonylamino)-2,2-dimethylbutanoate is an organic compound with a complex structure that includes a methoxycarbonylamino group and a dimethylbutanoate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methoxycarbonylamino)-2,2-dimethylbutanoate typically involves the esterification of 3-(methoxycarbonylamino)-2,2-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(methoxycarbonylamino)-2,2-dimethylbutanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-(methoxycarbonylamino)-2,2-dimethylbutanoic acid.

    Reduction: 3-(methoxycarbonylamino)-2,2-dimethylbutanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(methoxycarbonylamino)-2,2-dimethylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Methyl 3-(methoxycarbonylamino)-2,2-dimethylbutanoate exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the ester group is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate, which then collapses to form the substituted product. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 3-(methoxycarbonylamino)-2,2-dimethylpropanoate
  • Ethyl 3-(methoxycarbonylamino)-2,2-dimethylbutanoate
  • Methyl 3-(methoxycarbonylamino)-2,2-dimethylpentanoate

Uniqueness

Methyl 3-(methoxycarbonylamino)-2,2-dimethylbutanoate is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its combination of a methoxycarbonylamino group with a dimethylbutanoate backbone makes it a versatile compound for various chemical transformations and applications.

Eigenschaften

CAS-Nummer

88413-61-0

Molekularformel

C9H17NO4

Molekulargewicht

203.24 g/mol

IUPAC-Name

methyl 3-(methoxycarbonylamino)-2,2-dimethylbutanoate

InChI

InChI=1S/C9H17NO4/c1-6(10-8(12)14-5)9(2,3)7(11)13-4/h6H,1-5H3,(H,10,12)

InChI-Schlüssel

NOEBLMQJLXZWLE-UHFFFAOYSA-N

Kanonische SMILES

CC(C(C)(C)C(=O)OC)NC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.